![molecular formula C22H25N7O2 B5524846 N-乙基-6-甲基-2-{4-[4-(2-嘧啶氧基)苯甲酰基]-1-哌嗪基}-4-嘧啶胺](/img/structure/B5524846.png)
N-乙基-6-甲基-2-{4-[4-(2-嘧啶氧基)苯甲酰基]-1-哌嗪基}-4-嘧啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine" is a chemical compound that has been studied in the context of its potential pharmacological activities and chemical properties. It belongs to a class of compounds that have been explored for their potential in treating various diseases, including cancer.
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves nucleophilic substitution reactions and various other chemical processes. For example, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives using sulfonyl chlorides (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-ethyl-6-methyl-2-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine" has been characterized using various spectral studies, including IR, 1H-NMR, and EI-MS. For instance, Hussain et al. (2016) conducted structural confirmation of synthesized benzamides via spectral data (Hussain et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving these compounds often lead to the formation of derivatives with different pharmacological properties. For example, Gangjee et al. (2003) reported the synthesis of analogues as inhibitors of thymidylate synthase and dihydrofolate reductase, showcasing their chemical versatility (Gangjee et al., 2003).
科学研究应用
合成和化学性质
- 新型杂环化合物合成:研究已经导致从特定的起始原料合成新型杂环化合物,展示了不同的化学反应和创造具有不同生物活性的新分子的潜力 (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
抗增殖活性
- 癌细胞系研究:针对类似于指定化合物的衍生物的研究已经显示出对人类癌细胞系的抗增殖作用,表明在癌症治疗中的潜在应用 (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
分析应用
- 毛细管电泳:毛细管电泳用于分离甲磺酸伊马替尼和相关物质,包括具有相似结构特征的物质,突出了分析方法在质量控制和药物分析中的重要性 (Ye, Huang, Li, Xiang, & Xu, 2012).
阿尔茨海默病的酶抑制
- 酶抑制研究:具有结构相似性的化合物已被合成为阿尔茨海默病的潜在治疗剂,强调了酶抑制在管理神经系统疾病中的作用 (Hussain et al., 2016).
分子对接和药物设计
- 用于药物发现的分子对接:针对特定治疗应用(例如阿尔茨海默病)化合物的设计和合成涉及分子对接研究,以预测这些化合物与生物靶标之间的相互作用,指导更有效药物的开发 (Hussain et al., 2016).
血管扩张特性
- 血管扩张活性筛选:对与指定化合物共享官能团或结构特征的化合物的研究导致了潜在血管扩张特性的发现,这可能对心血管治疗产生影响 (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008).
属性
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-pyrimidin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N7O2/c1-3-23-19-15-16(2)26-21(27-19)29-13-11-28(12-14-29)20(30)17-5-7-18(8-6-17)31-22-24-9-4-10-25-22/h4-10,15H,3,11-14H2,1-2H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJGCWKHOFSYTOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。